molecular formula C22H25FN2O2 B606300 BMT-108908 CAS No. 1801151-15-4

BMT-108908

Cat. No. B606300
M. Wt: 368.4524
InChI Key: KOQYBHVHTCKDIZ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMT-108908 is a Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains. BMT-108908 displayed potent rat GluN2B binding adjunctive therapy for TRD has demonstrated a 60% response rate, with 78% of responders having maintained a response for at least 1 week.

Scientific Research Applications

Quantitative Electroencephalography (qEEG) in Drug Development

BMT-108908 has been studied in the context of its effects on quantitative electroencephalography (qEEG) power spectra. This research is significant in the development of negative allosteric modulators (NAMs) selective for the NR2B receptor subtype. In a study on nonhuman primates, it was observed that while NMDA receptor channel blockers like ketamine increased relative gamma power, NR2B NAMs like BMT-108908 did not. However, BMT-108908, along with other similar agents, resulted in robust decreases in beta power and alterations in alpha and delta power. These changes in qEEG power spectra suggest potential as a translational pharmacodynamic biomarker for functional effects of NR2B NAMs, aiding in the early clinical evaluation of such drugs (Keavy et al., 2016).

Bone Marrow Transplantation (BMT) Studies

While the direct application of BMT-108908 in bone marrow transplantation (BMT) is not evident, it's essential to recognize the broader context in which BMT research occurs. BMT studies encompass a range of areas including genetic predispositions, such as TNF and IL-10 gene polymorphisms, which are associated with early mortality and acute graft-versus-host disease severity in HLA-matched sibling bone marrow transplants (Cavet et al., 1999). Additionally, BMT is used in understanding the role of macrophages in atherosclerosis and metabolic syndrome (Aparicio-Vergara et al., 2012), and as a therapeutic option for immunodeficiencies and autoimmune diseases (Good & Verjee, 2001).

properties

CAS RN

1801151-15-4

Product Name

BMT-108908

Molecular Formula

C22H25FN2O2

Molecular Weight

368.4524

IUPAC Name

(R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H25FN2O2/c23-19-5-1-16(2-6-19)15-25-14-11-21(22(25)27)24-12-9-18(10-13-24)17-3-7-20(26)8-4-17/h1-8,18,21,26H,9-15H2/t21-/m1/s1

InChI Key

KOQYBHVHTCKDIZ-OAQYLSRUSA-N

SMILES

O=C1N(CC2=CC=C(F)C=C2)CC[C@H]1N3CCC(C4=CC=C(O)C=C4)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMT-108908;  BMT 108908;  BMT108908; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMT-108908
Reactant of Route 2
BMT-108908
Reactant of Route 3
BMT-108908
Reactant of Route 4
BMT-108908
Reactant of Route 5
BMT-108908
Reactant of Route 6
BMT-108908

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.